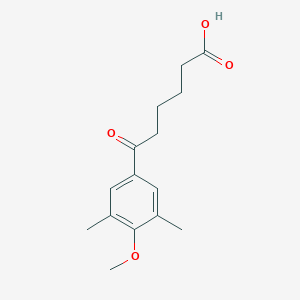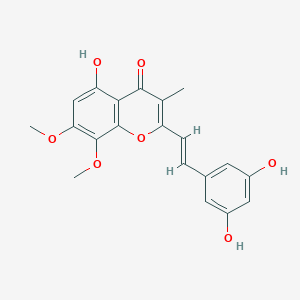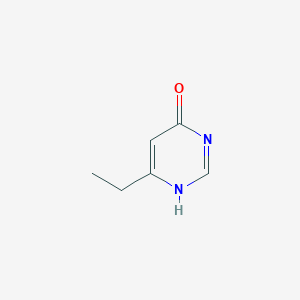
4-(Maleinimido)phenyl isocyanate
概要
説明
4-(Maleinimido)phenyl isocyanate is a compound that features both a maleimide and an isocyanate functional group. The maleimide group is known for its high reactivity, particularly in thiol-ene click reactions and Diels-Alder reactions. The isocyanate group is reactive towards hydroxyl groups, forming carbamate linkages. This dual functionality makes this compound a versatile compound in various chemical applications .
作用機序
Target of Action
4-(Maleinimido)phenyl isocyanate, also known as 4-Maleimidophenyl isocyanate or PMPI, primarily targets hydroxy groups in polymer chains . It is used as a modification agent to directly transform these hydroxy groups into reactive maleimide groups .
Mode of Action
The compound interacts with its targets through a one-pot reaction with the reactive isocyanate group . This interaction results in the transformation of hydroxy groups in polymer chains into reactive maleimide groups . The maleimide groups are highly reactive and can undergo further reactions such as thiol-ene click reactions with thiol reagents .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transformation of hydroxy groups in polymer chains into reactive maleimide groups . This transformation allows for the rapid construction of macromonomers and block copolymers . The downstream effects include the development of well-designed functional materials .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of polymer chains. By transforming hydroxy groups into reactive maleimide groups, the compound enables the development of functional materials with specific properties .
準備方法
The synthesis of 4-(Maleinimido)phenyl isocyanate typically involves the reaction of 4-aminophenyl isocyanate with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
化学反応の分析
4-(Maleinimido)phenyl isocyanate undergoes several types of chemical reactions:
Thiol-ene click reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Diels-Alder reactions: The maleimide group can participate in cycloaddition reactions with dienes.
Carbamate formation: The isocyanate group reacts with hydroxyl groups to form carbamate linkages
Common reagents used in these reactions include thiols, dienes, and hydroxyl-containing compounds. The major products formed are thioether linkages, cycloadducts, and carbamates, respectively .
科学的研究の応用
4-(Maleinimido)phenyl isocyanate has a wide range of applications in scientific research:
Polymer chemistry: It is used as a post-polymerization modification agent to introduce maleimide groups into polymer chains, enabling the synthesis of block copolymers and functional materials.
Bioconjugation: The compound is used to attach biomolecules to surfaces or other molecules via its reactive groups, facilitating the study of biological interactions.
Material science: It is employed in the development of smart materials and responsive polymers due to its high reactivity and selectivity
類似化合物との比較
4-(Maleinimido)phenyl isocyanate is unique due to its dual functionality. Similar compounds include:
3,5-(Dimaleimido)phenyl isocyanate: This compound has two maleimide groups, providing further reactivity for polymer modifications.
N-(2-Hydroxyethyl)maleimide: This compound features a maleimide group and a hydroxyl group, making it useful for different types of bioconjugation reactions.
The uniqueness of this compound lies in its ability to react with both thiol and hydroxyl groups, making it a versatile tool in various chemical and biological applications .
特性
IUPAC Name |
1-(4-isocyanatophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-7-12-8-1-3-9(4-2-8)13-10(15)5-6-11(13)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQSISYVGFJJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154018 | |
| Record name | 4-Maleimidophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123457-83-0 | |
| Record name | 4-Maleimidophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123457830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Maleimidophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Maleinimido)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Maleimidophenyl isocyanate interact with Poly(vinyl alcohol) and what are the effects of this interaction?
A1: 4-Maleimidophenyl isocyanate (MPI) reacts with the hydroxyl groups of Poly(vinyl alcohol) (PVA) through its isocyanate group. [, ] This reaction leads to the formation of urethane linkages, effectively grafting the MPI onto the PVA backbone. [, ] This chemical modification increases the glass transition temperature and modulus of the PVA upon heating to 200°C, indicating improved thermal and mechanical properties. []
Q2: What are the potential applications of 4-Maleimidophenyl isocyanate in material science?
A2: 4-Maleimidophenyl isocyanate serves as a valuable building block for synthesizing bismaleimide (BMI) resins. [] These resins are created by reacting MPI with various diols, such as oligoether diols and oligoester diols. [] The resulting BMI resins exhibit thermal polymerization properties and can form elastic films with good mechanical properties and enhanced thermal stability compared to traditional polyurethane elastomers. [] This suggests their potential application in high-performance materials requiring resistance to heat and mechanical stress.
Q3: What analytical techniques are commonly employed to characterize 4-Maleimidophenyl isocyanate and its derivatives?
A3: Various spectroscopic and analytical methods are employed to characterize 4-Maleimidophenyl isocyanate and its derivatives. Infrared (IR) spectroscopy and 1H-Nuclear Magnetic Resonance (1H-NMR) spectroscopy are routinely used to confirm the structure of synthesized BMIs. [] Additionally, elemental analysis helps verify the composition of the synthesized compounds. [] Furthermore, Differential Scanning Calorimetry (DSC) is utilized to study the thermal polymerization behavior of the BMIs derived from MPI. [] These techniques provide valuable insights into the structural, compositional, and thermal properties of materials incorporating 4-Maleimidophenyl isocyanate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



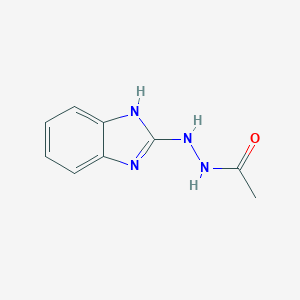
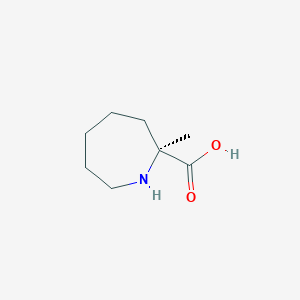
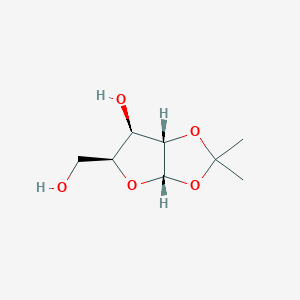

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)
